molecular formula C18H13NO2 B1352865 2,6-Diphenylisonicotinic acid CAS No. 38947-57-8

2,6-Diphenylisonicotinic acid

Cat. No.: B1352865
CAS No.: 38947-57-8
M. Wt: 275.3 g/mol
InChI Key: PWKUURSWFJBXGO-UHFFFAOYSA-N
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Description

2,6-Diphenylisonicotinic acid is an organic compound with the molecular formula C18H13NO2 and a molecular weight of 275.30 g/mol. It is characterized by its two phenyl groups attached to the isonicotinic acid moiety, making it a derivative of isonicotinic acid. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,6-Diphenylisonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of 7-substituted spiro[chroman-2,4′-piperidin]-4-one derivatives and ethyl 2,6-diphenylisonicotinate, a tridentate ligand

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular function includes modulation of metabolic pathways and potential alterations in gene expression patterns . These effects highlight the importance of this compound in cellular biochemistry and its potential as a tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with various proteins and enzymes, potentially altering their activity and function . These interactions can result in changes in gene expression and cellular responses, making this compound a valuable compound for studying molecular mechanisms in biochemistry.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the threshold levels and safe dosage ranges for this compound to ensure its effective and safe use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in metabolic studies . Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and activity, making it important to study its transport and distribution mechanisms.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diphenylisonicotinic acid can be synthesized through the reaction of ethyl 2,6-diphenylisonicotinate with a potassium hydroxide (KOH) solution in ethanol. The reaction typically involves heating the mixture to facilitate the hydrolysis of the ester group, resulting in the formation of the desired acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar conditions but with optimized parameters to ensure higher yields and purity. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylisonicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2,6-Diphenylisonicotinic acid is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used in the development of new chemical reactions and methodologies.

Applications in Chemistry:

  • Synthesis of Complex Molecules: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

  • Catalyst Development: The compound can be used to develop new catalysts for organic reactions.

Applications in Biology:

  • Biochemical Studies: It is employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Protein Binding Studies: The compound can be used to study protein-ligand interactions.

Applications in Medicine:

  • Drug Development: It serves as a precursor in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

  • Pharmacological Research: The compound is used in pharmacological research to study the effects of new drug candidates.

Applications in Industry:

  • Material Science: It is used in the development of new materials with unique properties.

  • Agrochemicals: The compound is employed in the synthesis of agrochemicals to improve crop protection.

Comparison with Similar Compounds

  • Isonicotinic Acid: A simpler isonicotinic acid derivative without the phenyl groups.

  • Nicotinic Acid (Niacin): Another isonicotinic acid derivative with different biological activity.

Properties

IUPAC Name

2,6-diphenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKUURSWFJBXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392975
Record name 2,6-Diphenylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38947-57-8
Record name 2,6-Diphenylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diphenylisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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